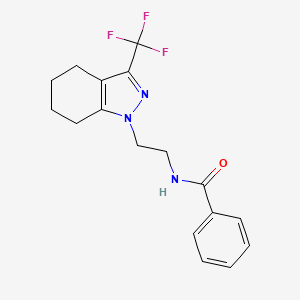

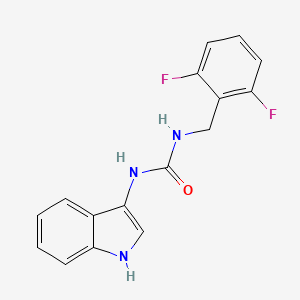

1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment and neurological disorders.

Applications De Recherche Scientifique

Synthesis and Reactivity

1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea, like its analogs, is involved in complex reactions and syntheses that highlight its potential in creating diverse molecular structures. For instance, studies on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine have shown the formation of indolo[3,2-c]quinolin-6-ones, a process involving initial formation of a spiro compound that rearranges to a urea derivative and finally cyclizes to the target structure. This demonstrates the urea derivative's role in facilitating versatile cyclization reactions to yield complex heterocyclic compounds (Bergman et al., 2003).

Metal-Organic Frameworks (MOFs)

Another significant application is in the formation of metal-organic cages, where N,N'-bis(4-aminobenzyl)urea acts as a subcomponent in self-assembly with metal ions to create tetrahedral cages. This process exemplifies the structural versatility of urea derivatives in constructing complex, three-dimensional metal-organic frameworks (MOFs) that can encapsulate anions, demonstrating potential applications in catalysis, gas storage, and separation technologies (Yi et al., 2012).

Internal Standards for Analytical Methods

In analytical chemistry, derivatives similar to 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analyses. For example, the synthesis of deuterium-labeled AR-A014418, a compound with potential against cancer and neurodegenerative disorders, underscores the role of urea derivatives in developing precise, reliable analytical methods for drug pharmacokinetics studies (Liang et al., 2020).

Anti-HIV-1 Activity

Urea derivatives have also been evaluated for their biological activity, such as anti-HIV-1 activity. Research on 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives has highlighted the potential of these compounds as non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are crucial for the development of new therapeutic agents against HIV-1, showcasing the biomedical relevance of urea derivatives (Sakakibara et al., 2015).

Catalysis and Chemical Conversion

Furthermore, the incorporation of urea groups into metal-organic frameworks has been shown to enhance CO2 conversion efficiency, suggesting a role for urea derivatives in catalyzing environmentally significant reactions. This highlights the potential of these compounds in addressing challenges related to CO2 accumulation and utilization (Wei & Ye, 2019).

Propriétés

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-12-5-3-6-13(18)11(12)8-20-16(22)21-15-9-19-14-7-2-1-4-10(14)15/h1-7,9,19H,8H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYCGLZXOOVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)

![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)